molecular formula C11H14ClNO2 B15317304 Tert-butyl 2-amino-6-chlorobenzoate

Tert-butyl 2-amino-6-chlorobenzoate

Cat. No.: B15317304
M. Wt: 227.69 g/mol
InChI Key: SDPMCWCRLBOPBF-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-6-chlorobenzoate is a benzoate ester derivative featuring a tert-butyl ester group, an amino substituent at the 2-position, and a chlorine atom at the 6-position of the benzene ring. This compound is utilized in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

tert-butyl 2-amino-6-chlorobenzoate

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)9-7(12)5-4-6-8(9)13/h4-6H,13H2,1-3H3

InChI Key

SDPMCWCRLBOPBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC=C1Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-6-chlorobenzoate typically involves the esterification of 2-amino-6-chlorobenzoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:

2-amino-6-chlorobenzoic acid+tert-butyl alcoholacid catalysttert-butyl 2-amino-6-chlorobenzoate+water\text{2-amino-6-chlorobenzoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-amino-6-chlorobenzoic acid+tert-butyl alcoholacid catalyst​tert-butyl 2-amino-6-chlorobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-6-chlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-amino-6-chlorobenzoic acid and tert-butyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ester hydrolysis.

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted benzoates.

    Oxidation: Oxidation of the amino group can yield nitro or nitroso derivatives.

    Reduction: Reduction can lead to the formation of amines or other reduced derivatives.

    Hydrolysis: Hydrolysis yields 2-amino-6-chlorobenzoic acid and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 2-amino-6-chlorobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Biological Studies: It is employed in studies investigating the biological activity of benzoate derivatives.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-6-chlorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and chlorine groups can influence its binding affinity and specificity towards these targets. The ester group can also undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with molecular pathways.

Comparison with Similar Compounds

Methyl 2-amino-6-chlorobenzoate

Structural Differences :

  • Ester Group : Methyl ester (vs. tert-butyl in the target compound).
  • Substituents: Identical amino and chlorine groups at the 2- and 6-positions.

Physicochemical and Functional Differences :

  • Molecular Weight : The methyl ester is lighter due to the smaller ester group, though exact mass is unspecified (CAS 41632-04-6) .
  • Stability : Methyl esters are generally less stable under basic conditions but more resistant to acid-catalyzed hydrolysis compared to tert-butyl esters.
  • Applications : Simpler synthesis and lower steric hindrance make methyl esters preferable for straightforward coupling reactions.

Safety: Limited hazard data are available, suggesting a relatively low risk profile .

tert-Butyl 2-chloro-6-fluorobenzoate

Structural Differences :

  • Substituents: Fluorine at the 6-position (vs.

Physicochemical Properties :

  • Molecular Formula : C₁₁H₁₂ClFO₂; molar mass = 230.66 g/mol .
  • Reactivity: The electron-withdrawing fluorine atom increases electrophilicity at the benzene ring, contrasting with the electron-donating amino group in the target compound.

Applications : Fluorinated analogs are valued in medicinal chemistry for enhanced metabolic stability and bioavailability.

Methyl 2-amino-5-chloro-4-methoxybenzoate

Structural Differences :

  • Substituents : Methoxy group at the 4-position and chlorine at the 5-position (vs. 6-position in the target compound).

Functional Impact :

  • Solubility : The methoxy group improves hydrophilicity compared to the tert-butyl variant.
  • Synthetic Utility : Positional isomerism and methoxy substitution alter electronic properties, directing reactivity toward different synthetic pathways .

Comparative Analysis of Key Properties

Property Tert-butyl 2-amino-6-chlorobenzoate Methyl 2-amino-6-chlorobenzoate tert-Butyl 2-chloro-6-fluorobenzoate Methyl 2-amino-5-chloro-4-methoxybenzoate
Ester Group tert-butyl Methyl tert-butyl Methyl
Substituents 2-amino, 6-Cl 2-amino, 6-Cl 2-Cl, 6-F 2-amino, 5-Cl, 4-OCH₃
Molecular Weight Not specified Not specified 230.66 g/mol Not specified
Stability Acid-labile Base-sensitive Acid-labile Base-sensitive
Key Applications Pharmaceutical intermediates General synthesis Fluorinated drug candidates Diversified substitution chemistry
Hazard Profile Likely flammable (tert-butyl group) Low hazard Reactivity with strong acids Not specified

Biological Activity

Tert-butyl 2-amino-6-chlorobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound can be synthesized through various methods, typically involving the reaction of 2-amino-6-chlorobenzoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The resulting compound exhibits a unique structure that contributes to its biological activity, particularly in terms of lipophilicity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas. Key findings include:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity may be linked to its ability to scavenge free radicals and enhance cellular defense mechanisms.
  • Cytotoxic Effects : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in tumor cells by modulating key signaling pathways involved in cell survival and proliferation.
  • Anti-inflammatory Properties : The compound has also been noted for its anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • Antitumor Activity : A study investigated the antitumor effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell growth with an IC50 value of approximately 10 µM, suggesting potent antitumor activity .
  • Gastroprotective Effects : Another research highlighted the gastroprotective properties of related compounds, showing that they could reduce gastric lesions induced by ethanol administration in animal models. This effect was attributed to increased mucus secretion and enhanced antioxidant enzyme activity .
  • Mechanistic Studies : Mechanistic investigations revealed that this compound modulates the expression of proteins involved in apoptosis. Specifically, it was found to downregulate pro-apoptotic proteins while upregulating protective heat shock proteins (Hsp70), which are critical for cell survival under stress conditions .

Data Tables

Biological ActivityObservationsReference
Antioxidant ActivitySignificant free radical scavenging
CytotoxicityIC50 ~10 µM against cancer cells
Anti-inflammatory EffectsReduced markers of inflammation

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